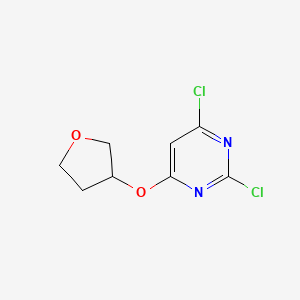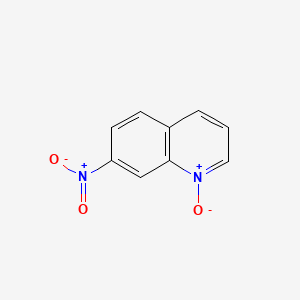
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine, also known as DCOP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. DCOP has a variety of biological and chemical properties, which make it a useful reagent in chemical synthesis and scientific research.
Mechanism of Action
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine exerts its biological effects by forming covalent bonds with nucleophilic groups on target molecules. This leads to the formation of a stable adduct, which can then interact with other molecules or be further modified.
Biochemical and Physiological Effects
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes and cell receptors. Additionally, 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine has been found to have an anti-inflammatory and analgesic effect.
Advantages and Limitations for Lab Experiments
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine is a versatile reagent and can be used in a variety of laboratory experiments. It is easy to synthesize and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be used in large quantities. However, 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine is toxic and should be handled with care.
Future Directions
Future research on 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine could focus on its potential applications in the development of new drugs and other biologically active compounds. Additionally, further research could be done to investigate its potential use as a scavenger for metal ions and its ability to form covalent bonds with nucleophilic groups on target molecules. Other potential future directions include the development of new synthesis methods for 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine and the investigation of its potential toxicity.
Synthesis Methods
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine can be synthesized in a variety of ways. One method involves the reaction of 2,4-dichloro-6-hydroxy-pyrimidine with oxalic acid in the presence of an acid catalyst. Another method involves the reaction of 2,4-dichloro-6-aminopyrimidine with oxalyl chloride in the presence of a base catalyst.
Scientific Research Applications
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of drugs and other biologically active compounds. Additionally, 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine is used as a scavenger for metal ions and as a reagent in the synthesis of polymers.
properties
IUPAC Name |
2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-3-7(12-8(10)11-6)14-5-1-2-13-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXRWGJQJJXHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine | |
CAS RN |
934179-00-7 |
Source


|
| Record name | 2,4-DICHLORO-6-(OXOLAN-3-YLOXY)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)


![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)





![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)


